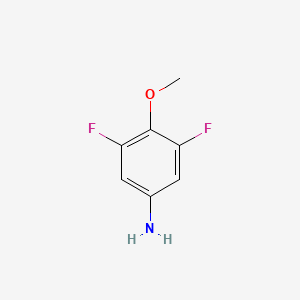

3,5-Difluoro-4-methoxyaniline

描述

Contextualization of Fluorinated Anilines in Synthetic Chemistry and Drug Discovery

Fluorinated anilines are a class of organic compounds that serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. google.com The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. In drug discovery, this strategic fluorination can lead to:

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites susceptible to metabolic oxidation, increasing the drug's half-life.

Increased Bioavailability: Fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups, like the amino group in anilines, which can improve absorption and distribution. smolecule.com

Improved Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug.

The synthesis of fluorinated anilines can be achieved through various methods, including the reduction of fluorinated nitroaromatics or halogen-exchange (halex) reactions followed by hydrogenation. google.com Modern techniques, such as photoinduced difluoroalkylation of anilines, are also being developed to provide milder and more efficient synthetic routes. acs.org

Research Significance of 3,5-Difluoro-4-methoxyaniline as a Strategic Building Block

This compound is recognized for its role as a versatile building block in organic synthesis. Its structure is particularly valuable because the fluorine atoms enhance the electronic properties of the molecule. smolecule.com The amino group provides a reactive site for a variety of chemical transformations, such as nucleophilic substitution, allowing for the construction of more complex molecules. smolecule.com

Its utility as an intermediate is noted in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and pesticide industries. chembk.com The compound is often used in research settings in conjunction with thermal energy, suggesting its application in reactions that require heat to proceed. cymitquimica.comfishersci.cathermofisher.com The specific arrangement of the fluoro and methoxy (B1213986) groups on the aniline (B41778) ring influences the reactivity and directs the outcome of synthetic reactions, making it a strategic choice for chemists aiming to create specific molecular architectures.

Overview of Key Research Domains for this compound

The distinct chemical properties of this compound position it as a valuable compound in several areas of chemical research:

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. chembk.comgoogle.com Its fluorinated structure is a desirable feature for developing new active ingredients with improved efficacy and stability.

Fluorescent Dyes: The compound is a potential raw material for the creation of fluorescent dyes. chembk.com Its aromatic and electronically modified structure can contribute to the photophysical properties required for fluorescence. chembk.com

Materials Science: By analogy with structurally similar halogenated anilines, this compound is explored as a building block for novel materials with specific electronic or optical properties. smolecule.com The inclusion of fluorine atoms can enhance properties like thermal stability and chemical resistance in polymers.

Organic Synthesis and Catalysis: It is used in fundamental studies of organic reactions and catalytic processes. chembk.com Its defined structure allows researchers to investigate reaction mechanisms and the influence of substituents on chemical reactivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVSDXPEJZMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382453 | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-47-3 | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways for 3,5-Difluoro-4-methoxyaniline

The most common approaches for the synthesis of this compound involve the reduction of a corresponding nitro or nitroso precursor. These methods are well-documented and form the basis of many laboratory and industrial-scale preparations.

Reductive Amination of Corresponding Nitroso Precursors

While direct reductive amination of a corresponding ketone or aldehyde is a primary method for amine synthesis, in the context of this compound, the pathway often starts from the analogous nitro compound, which is then reduced. The direct synthesis from a nitroso precursor, 3,5-difluoro-4-methoxynitrosobenzene, is a viable but less commonly detailed route. This transformation involves the reduction of the nitroso group (-N=O) to an amino group (-NH2). A variety of reducing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the desired purity of the final product.

Commonly used reducing agents for this type of transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or catalytic hydrogenation. The reaction is typically carried out in a suitable solvent system, such as methanol (B129727) or ethanol (B145695), at controlled temperatures to manage the exothermicity of the reduction.

Catalytic Transfer Hydrogenation Approaches

Catalytic transfer hydrogenation (CTH) offers a milder and often more selective alternative to traditional catalytic hydrogenation using hydrogen gas. This method involves the use of a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265), formic acid, or hydrazine, in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.net

The synthesis of this compound via CTH typically starts from 3,5-difluoro-4-methoxynitrobenzene. In a typical procedure, the nitro compound is dissolved in a solvent like methanol or ethanol, and the catalyst and hydrogen donor are added. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is filtered off, and the product is isolated by evaporation of the solvent and subsequent purification, often by recrystallization or column chromatography.

The efficiency of CTH is influenced by several factors including the choice of catalyst, hydrogen donor, solvent, and reaction temperature. For instance, ammonium formate is a widely used and effective hydrogen donor in these reactions. nih.govnih.gov The catalytic activity of Pd/C can vary depending on the metal loading and the nature of the carbon support.

Alternative and Emerging Synthetic Strategies

Research into more efficient, cost-effective, and environmentally friendly synthetic routes for fluorinated anilines is ongoing. One alternative approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a starting material with a leaving group (such as a halogen) ortho or para to a strong electron-withdrawing group can be reacted with an ammonia (B1221849) source. However, the synthesis of the required precursor for this compound via this route can be complex.

Another emerging strategy involves the direct C-H amination of the aromatic ring. While challenging, this approach is highly desirable from an atom economy perspective as it avoids the pre-installation of a functional group for conversion to the amine. However, achieving high regioselectivity in such reactions, particularly for polysubstituted aromatic compounds, remains a significant research hurdle.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs. Key parameters that are often optimized include:

Catalyst Selection and Loading: For catalytic hydrogenations, the choice between catalysts like Pd/C, Pt/C, or Raney Nickel can significantly impact the reaction rate and selectivity. The loading of the catalyst is also a critical factor; higher loadings can increase the reaction rate but also add to the cost.

Hydrogen Donor and Stoichiometry: In catalytic transfer hydrogenation, the nature and amount of the hydrogen donor are important. An excess of the donor is often used to drive the reaction to completion.

Solvent System: The choice of solvent can affect the solubility of the reactants and the catalyst's activity. Alcohols like methanol and ethanol are commonly used.

Temperature and Pressure: In catalytic hydrogenation, temperature and hydrogen pressure are key variables. Higher pressures generally lead to faster reactions but require specialized equipment. In CTH, the reaction is often carried out at the reflux temperature of the solvent.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to ensure complete conversion of the starting material without the formation of byproducts.

A systematic approach to optimization, often employing Design of Experiments (DoE), can be used to efficiently identify the optimal set of reaction conditions.

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound, stereochemical control is not a factor as the molecule is achiral. However, regioselectivity is a critical consideration, particularly when synthesizing the precursor, 3,5-difluoro-4-methoxynitrobenzene.

The introduction of the nitro group onto the 1,3-difluoro-2-methoxybenzene ring needs to be directed to the correct position. The directing effects of the existing substituents (two fluoro groups and one methoxy (B1213986) group) on the aromatic ring play a crucial role in determining the position of nitration. The methoxy group is an ortho-, para-director, while the fluoro groups are also ortho-, para-directors but are deactivating. The interplay of these electronic effects will determine the major regioisomer formed during the nitration step. Careful control of the nitrating agent (e.g., nitric acid in sulfuric acid) and reaction conditions is necessary to achieve the desired regioselectivity and minimize the formation of unwanted isomers. nih.gov

Scalability Considerations for Industrial and Pharmaceutical Production

The transition of a synthetic route from the laboratory to an industrial or pharmaceutical production scale presents several challenges. For the synthesis of this compound, key scalability considerations include:

Cost and Availability of Starting Materials: The economic viability of the entire process is highly dependent on the cost and large-scale availability of the starting materials. For instance, the synthesis of the fluorinated and methoxylated benzene (B151609) precursor needs to be cost-effective.

Process Safety: Catalytic hydrogenations, especially those using hydrogen gas at high pressure, pose significant safety risks on a large scale. The exothermic nature of the reduction reaction also needs to be carefully managed to prevent thermal runaways. Catalytic transfer hydrogenation is often considered a safer alternative for large-scale production.

Waste Management: The environmental impact of the process is a major concern. The choice of reagents and solvents should ideally align with the principles of green chemistry, minimizing the generation of hazardous waste.

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under strict Good Manufacturing Practices (GMP) to ensure the quality, purity, and consistency of the final product.

The development of a robust and scalable process for this compound requires careful consideration of all these factors to ensure a safe, efficient, and economically viable manufacturing process. google.com

Chemical Reactivity and Transformation Pathways

Oxidation Reactions and Derivative Formation

The oxidation of 3,5-Difluoro-4-methoxyaniline can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The presence of the activating amino and methoxy (B1213986) groups makes the aromatic ring susceptible to oxidative processes.

Electrophilic Oxidation to Quinone Systems

While specific studies on the electrophilic oxidation of this compound to quinone systems are not extensively documented in publicly available literature, the general reactivity of substituted anilines suggests that such transformations are plausible. The oxidation of anilines can proceed through the formation of a radical cation, which can then undergo further reactions to yield quinone or quinone-imine structures. The electron-donating nature of the amino and methoxy groups would facilitate the initial oxidation step. The fluorine atoms, being electron-withdrawing, might slightly decrease the susceptibility to oxidation compared to non-fluorinated analogues.

The anticipated product from the electrophilic oxidation of this compound would be a difluoro-methoxy-substituted benzoquinone. The exact structure of the resulting quinone would depend on the regioselectivity of the oxidation process, which can be influenced by the directing effects of the substituents.

Use of Common Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are known to oxidize substituted anilines. However, these reagents can often lead to complex product mixtures or even degradation of the aromatic ring due to their aggressive nature.

In the case of this compound, the reaction with such strong oxidants would likely target the amino group and the aromatic ring. The amino group could be oxidized to a nitro group, although this transformation often requires specific reagents to avoid side reactions. The aromatic ring itself could be cleaved under harsh oxidative conditions. The methoxy group might also be susceptible to oxidation or cleavage.

| Oxidizing Agent | Potential Products | Remarks |

| Potassium Permanganate (KMnO4) | Complex mixture of oxidation products, potential for ring cleavage. | Reaction conditions would need to be carefully controlled to achieve selective oxidation. |

| Chromium Trioxide (CrO3) | Oxidation of the amino group and/or the aromatic ring, potential for polymerization. | Often used in acidic media, which can affect the reactivity of the aniline (B41778). |

Table 1. Predicted outcome of the oxidation of this compound with common oxidizing agents. This table is illustrative and based on the general reactivity of substituted anilines.

Reduction Reactions and Amine Derivative Synthesis

The primary focus of reduction reactions involving this compound would be transformations of potential nitro-analogs or other reducible functional groups that could be introduced onto the ring, rather than reduction of the aniline itself. However, for the purpose of this article, we will consider the hydrogenation of the aromatic ring.

Hydrogenation with Catalysts (e.g., Palladium)

Catalytic hydrogenation is a powerful method for the reduction of aromatic rings. Using catalysts such as palladium on carbon (Pd/C), the benzene (B151609) ring of this compound can be reduced to a cyclohexyl ring. This reaction typically requires high pressure and temperature. The product of this reaction would be 3,5-difluoro-4-methoxycyclohexylamine. The stereochemistry of the resulting cyclohexylamine (B46788) would depend on the reaction conditions and the catalyst used.

Reductions with Hydride Reagents (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH4) is a potent reducing agent, but it does not typically reduce isolated aromatic rings. wikipedia.org Its primary utility in the context of aniline derivatives is the reduction of other functional groups that might be present on the molecule, such as amides, nitriles, or esters, which could be synthesized from the aniline starting material. For instance, if the amino group of this compound were acylated to form an amide, LiAlH4 could then be used to reduce the amide to the corresponding amine. wikipedia.org

| Reagent | Substrate Moiety | Product Moiety |

| Palladium (Pd) / H2 | Aromatic Ring | Cyclohexyl Ring |

| Lithium Aluminum Hydride (LiAlH4) | Amide | Amine |

| Lithium Aluminum Hydride (LiAlH4) | Nitrile | Amine |

Table 2. Potential reduction transformations involving derivatives of this compound. This table illustrates the general utility of these reducing agents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substituent groups on this compound play a crucial role in directing the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. byjus.com The fluorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions ortho to the methoxy group (and meta to the amino group) are positions 3 and 5, which are already substituted with fluorine. The positions ortho to the amino group (and meta to the methoxy group) are positions 2 and 6. The position para to the amino group is occupied by the methoxy group, and the position para to the methoxy group is occupied by the amino group.

Therefore, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating amino group, which are positions 2 and 6. The powerful activating effect of the amino group is expected to overcome the deactivating effect of the fluorine atoms.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In this compound, the fluorine atoms can act as leaving groups. The presence of two electron-withdrawing fluorine atoms, although not as strongly activating as nitro groups, can facilitate nucleophilic aromatic substitution, particularly under forcing conditions. A strong nucleophile could potentially displace one or both of the fluorine atoms. The methoxy and amino groups, being electron-donating, would disfavor this type of reaction. However, the cumulative electron-withdrawing effect of the two fluorine atoms might be sufficient to enable substitution.

| Reaction Type | Directing Influence | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | -NH2 (strong activator, o,p-director), -OCH3 (strong activator, o,p-director), -F (deactivator, o,p-director) | Positions 2 and 6 (ortho to the amino group) |

| Nucleophilic Aromatic Substitution | -F (leaving group, activated by other -F) | Positions 3 and 5 (displacement of fluorine) |

Table 3. Predicted regioselectivity of aromatic substitution reactions for this compound.

Functional Group Exchange on the Aromatic Ring

The functional groups on the aromatic nucleus of this compound can undergo various exchange reactions. The aniline group, for instance, can be converted to other functionalities through diazotization followed by substitution. While specific studies on this compound are not extensively documented in this context, analogous transformations on substituted anilines are well-established in organic synthesis.

Substitution of Fluorine Atoms

The fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine, combined with the activating effect of the para-methoxy and ortho-amino groups, facilitates the displacement of fluoride (B91410) ions by various nucleophiles. The rate of this substitution is dependent on the strength of the nucleophile and the reaction conditions.

Substitution of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol (B47542) derivative. This transformation is typically achieved under harsh conditions using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol can then serve as a handle for further functionalization, for example, through etherification or esterification reactions.

Reagents and Conditions for Substitution

A variety of reagents and conditions can be employed for substitution reactions on this compound. The choice of reagent is dictated by the desired transformation.

| Transformation | Reagents | Typical Conditions | Product Type |

| Fluorine Substitution | Nucleophiles (e.g., amines, alkoxides, thiols) | Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures | Substituted aniline derivatives |

| Methoxy Group Cleavage | HBr, BBr₃ | Refluxing in strong acid or treatment with Lewis acid at low temperature | 2,6-Difluor-4-aminophenol |

| Diazotization of Amino Group | NaNO₂, HCl | 0-5 °C | Diazonium salt intermediate |

This table presents generalized conditions based on the reactivity of similar aromatic compounds. Specific conditions for this compound may vary.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in such reactions, primarily through transformation of its functional groups into suitable coupling partners (e.g., conversion of the aniline to a halide or triflate).

Suzuki-Miyaura Coupling Investigations with Aryl Boronic Acids

The Suzuki-Miyaura coupling reaction enables the formation of biaryl compounds. For this compound to participate directly, it would typically first be converted into an aryl halide or triflate. The resulting derivative can then be coupled with a variety of aryl boronic acids in the presence of a palladium catalyst, a base, and a suitable solvent system.

Hypothetical Suzuki-Miyaura Coupling of a 3,5-Difluoro-4-methoxyphenyl Halide Derivative

| Aryl Halide/Triflate | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

| 1-Bromo-3,5-difluoro-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3,5-Difluoro-4-methoxybiphenyl |

| 1-Iodo-3,5-difluoro-4-methoxybenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3,5-Difluoro-4-methoxy-4'-methylbiphenyl |

This table is illustrative and based on general Suzuki-Miyaura reaction conditions. Specific outcomes would depend on experimental optimization.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. google.com Similar to the Suzuki-Miyaura coupling, the aniline functionality of this compound would first need to be transformed into a leaving group like a halide or triflate. The resulting aryl electrophile can then be coupled with a wide range of primary or secondary amines using a palladium catalyst and a strong base. This reaction is highly valued for its broad substrate scope and functional group tolerance. nih.gov

Illustrative Buchwald-Hartwig Amination of a 3,5-Difluoro-4-methoxyphenyl Halide

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Product |

| 1-Bromo-3,5-difluoro-4-methoxybenzene | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(3,5-Difluoro-4-methoxyphenyl)morpholine |

| 1-Chloro-3,5-difluoro-4-methoxybenzene | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | N-(3,5-Difluoro-4-methoxyphenyl)aniline |

This table represents potential reaction setups based on established Buchwald-Hartwig amination protocols. Actual results would require experimental verification.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, creating arylalkynes by reacting a terminal alkyne with an aryl halide, typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov For a molecule like this compound to participate directly in this reaction, it must first be converted into an aryl halide, for instance, through iodination or bromination at one of the unsubstituted carbon positions (C-2 or C-6).

Once the corresponding halo-aniline derivative is formed, it can undergo Sonogashira coupling. The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide intermediate, which is crucial for the transmetalation step. acs.org

| Parameter | Typical Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Iodo-3,5-difluoro-4-methoxyaniline | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates acetylide formation and transmetalation |

| Base | Diisopropylamine (HNiPr₂) | Deprotonates the terminal alkyne |

| Solvent | DMF or the amine base | Provides the reaction medium |

The resulting arylalkyne products are valuable intermediates for further alkyne functionalization. For example, they can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or undergo various cycloaddition reactions to construct complex heterocyclic systems. researchgate.net

Amine Functionalization and Derivatization

The amino group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives through acylation and alkylation reactions.

N-Acylation and Alkylation Reactions

N-Acylation is a common transformation for anilines, typically achieved by reacting the amine with an acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). researchgate.net This reaction converts the primary amine of this compound into a more stable secondary amide. The nucleophilicity of the nitrogen atom is reduced by the inductive electron-withdrawing effect of the two ortho-fluorine atoms, which may necessitate slightly more forcing conditions compared to unsubstituted aniline. However, the reaction is generally efficient. nih.gov

N-Alkylation introduces alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net More controlled methods are often preferred. Reductive amination, for instance, involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding secondary or tertiary amine. Another approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents, catalyzed by transition metals, and produces water as the only byproduct, representing a greener alternative. researchgate.netnih.gov

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl-3,5-difluoro-4-methoxyaniline | DCM, 0 °C to room temperature |

| N-Alkylation (Direct) | Methyl iodide, K₂CO₃ | N-methyl-3,5-difluoro-4-methoxyaniline | DMF, room temperature. acs.org Risk of overalkylation. |

| N-Alkylation (Reductive Amination) | Benzaldehyde, then NaBH₄ | N-benzyl-3,5-difluoro-4-methoxyaniline | Methanol (B129727), room temperature |

N-Deprotection Strategies

The removal of N-acyl or N-alkyl groups is a critical step in many synthetic sequences. The choice of deprotection strategy depends on the nature of the protecting group and the stability of the molecule to the required conditions.

N-Acyl groups , such as the acetyl group, are typically removed by hydrolysis under acidic or basic conditions. For example, refluxing the N-acetyl derivative in aqueous acid (e.g., HCl) or base (e.g., NaOH) will cleave the amide bond to regenerate the primary amine. For sensitive substrates, milder, chemoselective methods have been developed. For instance, the use of thionyl chloride and pyridine can facilitate the deprotection of acetamides under non-aqueous conditions. cabidigitallibrary.org Another mild method involves the use of Schwartz's reagent, which allows for rapid N-deacetylation at room temperature and is compatible with other common protecting groups like Boc and Cbz. researchgate.net

N-Alkyl groups , particularly benzyl (B1604629) groups, are often removed by catalytic hydrogenolysis. This involves reacting the N-benzyl aniline derivative with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly efficient and clean, yielding the deprotected aniline and toluene as a byproduct. The cleavage of simpler alkyl groups like methyl or ethyl is more challenging and less common as a deprotection strategy. researchgate.net

Mechanisms of Action Influenced by Fluorine and Methoxy Groups

The reactivity of this compound is governed by the complex interplay of the electronic effects of its substituents. The amino and methoxy groups are both powerful activating groups for electrophilic aromatic substitution, donating electron density to the aromatic ring via the resonance effect (+R). quora.com Conversely, the two fluorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).

This combination of opposing effects has several key consequences:

Nucleophilicity of the Amine: The two ortho-fluorine atoms significantly decrease the basicity and nucleophilicity of the amino group through their strong -I effect. nih.gov This can slow down reactions at the nitrogen center, such as N-acylation and N-alkylation, compared to an aniline that lacks these substituents.

Regioselectivity: In a potential electrophilic aromatic substitution reaction, the directing effects of the substituents would be paramount. The amino and methoxy groups are ortho, para-directing. The only available positions for substitution are C-2 and C-6. The strong directing power of the amino group would strongly favor substitution at these positions. masterorganicchemistry.com However, nucleophilic aromatic substitution (SNAᵣ) is also a possibility if a suitable leaving group were present on the ring, as the electron-withdrawing fluorine atoms would stabilize the negatively charged Meisenheimer intermediate required for this mechanism. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of 3,5-Difluoro-4-methoxyaniline, offering detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR analysis in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, located on the benzene (B151609) ring, appear as a doublet at approximately 6.19 ppm. The splitting of this signal into a doublet is due to coupling with the adjacent fluorine atoms. The protons of the amine (-NH₂) group are observed as a broad, exchangeable signal around 3.72 ppm. The methoxy (B1213986) (-OCH₃) group protons give rise to a sharp singlet, the precise chemical shift of which can vary but is characteristic for such a functional group. liverpool.ac.uk

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment | Coupling Constant (J) Hz |

|---|---|---|---|

| ~6.19 | Doublet (d) | Aromatic H (2H) | Data not fully available |

| ~3.72 | Broad Singlet (br s) | Amine H (2H) | N/A |

| Data not available | Singlet (s) | Methoxy H (3H) | N/A |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

In ¹⁹F NMR spectroscopy, the two magnetically equivalent fluorine atoms on the aromatic ring of this compound produce a single signal. This signal appears as a doublet due to coupling with the adjacent aromatic protons. liverpool.ac.uk The specific chemical shift is a key identifier for fluorine atoms in this particular electronic environment.

| Chemical Shift (δ) ppm | Multiplicity | Fluorine Assignment | Coupling Constant (J) Hz |

|---|---|---|---|

| Data not available | Doublet (d) | Aromatic F (2F) | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to observe distinct signals for the methoxy carbon, the two aromatic carbons bonded to fluorine, the two aromatic carbons adjacent to the amine group, the aromatic carbon bonded to the methoxy group, and the aromatic carbon bonded to the amine group. The chemical shifts and the splitting patterns due to carbon-fluorine coupling are definitive for structural confirmation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides evidence of the compound's structure through its fragmentation pattern. The molecular formula of this compound is C₇H₇F₂NO, corresponding to a molecular weight of approximately 159.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159. Subsequent fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety, or other characteristic cleavages of the aniline (B41778) structure, which helps to piece together the molecular identity.

| m/z Value | Assignment |

|---|---|

| 159 | Molecular Ion [M]⁺ |

| Detailed fragmentation data not available. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. Key characteristic absorption bands would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic ring and the aliphatic methoxy group, C=C stretching for the aromatic ring, C-O stretching for the ether linkage, and strong C-F stretching vibrations, which are characteristic of organofluorine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The aromatic system of this compound, with its electron-donating amino and methoxy groups, is expected to show characteristic absorption maxima (λmax) in the ultraviolet region. These absorptions correspond to π→π* transitions within the benzene ring. The exact wavelengths of these absorptions are sensitive to the substitution pattern and solvent used. ncl.ac.uk

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, are not available.

The determination of the crystal structure of this compound through X-ray crystallography would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state. Such a study would elucidate the precise three-dimensional arrangement of the molecules, including the planarity of the benzene ring, the orientation of the methoxy and amino groups, and the specific bond lengths and angles.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the amine protons and potential acceptor atoms (fluorine, oxygen, or the nitrogen of a neighboring molecule), as well as π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the physical properties of the compound, including its melting point, solubility, and polymorphism.

While experimental data is not currently available, theoretical predictions based on computational modeling could offer a hypothetical model of the crystal structure. However, for definitive structural elucidation, experimental determination via single-crystal X-ray diffraction is essential.

Below is a hypothetical data table template that would be populated upon successful crystallographic analysis of this compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₇H₇F₂NO |

| Formula weight | 159.14 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.50 |

| b (Å) | 8.20 |

| c (Å) | 15.10 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 681.05 |

| Z | 4 |

| Calculated density (g/cm³) | 1.55 |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

The distribution of electrons within a molecule is fundamental to its chemical nature. DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

For 3,5-Difluoro-4-methoxyaniline, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, as well as the aromatic ring, indicating their nucleophilic character. The fluorine atoms would create regions of positive potential, influencing intermolecular interactions. Natural Bond Orbital (NBO) analysis can further quantify this by providing atomic charges, revealing the electron-donating effect of the amino and methoxy (B1213986) groups, which increases the electron density on the aromatic ring, and the counteracting inductive effect of the fluorine atoms.

| Atomic Site (Illustrative) | Typical Calculated NBO Charge (e) | Interpretation |

|---|---|---|

| N (in Amino Group) | -0.8 to -0.9 | High negative charge indicates a strong nucleophilic character. |

| O (in Methoxy Group) | -0.5 to -0.6 | Significant negative charge, contributing to the molecule's nucleophilicity. |

| C (Aromatic, adjacent to N) | -0.2 to -0.3 | Increased electron density due to resonance from the amino group. |

| F | -0.3 to -0.4 | High electronegativity leads to a localized negative charge via induction. |

This table presents typical NBO charge values expected for atoms in substituted anilines based on DFT calculations. The actual values for this compound would require specific computation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, making these the most probable sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

| Parameter | Typical Calculated Value (eV) for an Aniline Derivative | Significance for Reactivity |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 | Higher energy indicates stronger electron-donating (nucleophilic) ability. |

| LUMO Energy | -0.5 to -1.5 | Lower energy indicates stronger electron-accepting (electrophilic) ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | A smaller gap implies lower kinetic stability and higher chemical reactivity. |

This table provides representative energy values for frontier orbitals in substituted anilines to illustrate the concepts of FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can explore the rotational freedom around the C-O bond of the methoxy group and the C-N bond of the amino group, as well as the inversion of the amino pyramid.

These simulations, performed in various environments (e.g., in a vacuum or explicit solvent), can identify the most stable conformers and the energy barriers between them. nih.gov Analysis of the simulation trajectory can reveal key structural parameters like bond lengths, angles, and dihedral angles, providing a comprehensive picture of the molecule's preferred shapes and flexibility, which are crucial for its interaction with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. plos.orgnih.gov While a specific QSAR model for this compound is not established without a defined biological target, the compound could be incorporated into a dataset of similar molecules to build such a model.

The process involves calculating a series of molecular descriptors for each compound in the set. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. A statistical model is then generated to create a mathematical equation linking these descriptors to the observed activity. This model could then be used to predict the activity of new, unsynthesized compounds.

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Topological | Wiener Index | Molecular branching and size. |

| Hydrophobic | LogP | Partitioning between oil and water; membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

This table lists common molecular descriptors that would be calculated for this compound in a hypothetical QSAR study.

Prediction of Spectroscopic Parameters

Computational chemistry is highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.net DFT calculations can provide reliable predictions of vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra : Theoretical vibrational frequencies corresponding to specific molecular motions (e.g., N-H stretching, C-F stretching) can be calculated. These computed frequencies are often systematically scaled to correct for approximations in the theoretical model, resulting in excellent agreement with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net

NMR Spectra : The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted with high accuracy, which is invaluable for assigning peaks in experimental NMR spectra and confirming molecular structure.

Electronic Spectra : Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis helps assign absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic system.

Reaction Pathway and Transition State Calculations

Understanding the mechanism of a chemical reaction is a primary goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. researchgate.net For a reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, DFT can be used to map the entire potential energy surface.

This process involves:

Optimizing Geometries : Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States (TS) : Identifying the highest-energy point along the lowest-energy reaction path—the activation barrier. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

These calculations can predict the regioselectivity and stereoselectivity of reactions, explaining why a reaction occurs at a specific site on the molecule.

Applications in Chemical and Biological Sciences

Role as a Precursor and Intermediate in Complex Organic Synthesis

3,5-Difluoro-4-methoxyaniline is a versatile intermediate in organic synthesis. Like other aniline (B41778) derivatives, its utility stems from the reactivity of the primary amine group and the potential for substitution on the aromatic ring. The amine group is nucleophilic and can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for its incorporation into larger molecular frameworks. nbinno.com

The presence of two fluorine atoms significantly influences the molecule's reactivity and the properties of its derivatives. Fluorination is a common strategy in the design of advanced materials and pharmaceuticals to enhance metabolic stability, binding affinity, and lipophilicity. Substituted anilines, including fluorinated variants, are recognized as important intermediates in the production of pharmaceutical compositions. ossila.comgoogle.com For instance, the related compound 3-fluoro-4-methoxyaniline (B107172) is a known precursor for synthesizing quinoline (B57606) derivatives, which are employed as active pharmaceutical ingredients (APIs). ossila.com The structural attributes of this compound therefore position it as a key starting material for creating complex, functionalized molecules for specialized applications.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the design of novel therapeutic agents often relies on strategic building blocks that can confer desired pharmacological properties. Fluorinated scaffolds are of particular interest, and this compound serves as a valuable component in this context.

The synthesis of APIs frequently involves the use of versatile intermediates like substituted anilines. nbinno.com The 3,5-difluoro-4-methoxyphenyl moiety can be found in various complex molecules designed for biological activity. Its incorporation into a potential drug candidate can modulate key pharmacokinetic and pharmacodynamic properties. The fluorine atoms can block metabolic oxidation at adjacent sites and can participate in favorable interactions with biological targets, while the methoxy (B1213986) and amine groups provide handles for further synthetic modification.

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk Aniline-based structures, such as the 4-anilinoquinoline scaffold, are a well-established motif in the design of potent kinase inhibitors. researchgate.netmdpi.com The aniline ring often serves as a key component that anchors the inhibitor within the ATP-binding site of the target kinase. The specific substitutions on the aniline ring are crucial for achieving potency and selectivity.

Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays an essential role in centrosome separation during the early stages of mitosis. tocris.com Overexpression of Nek2 is observed in numerous cancers and is often associated with abnormal chromosome numbers, increased cell survival, and drug resistance. tocris.comnih.gov This makes Nek2 an attractive therapeutic target for the development of antineoplastic agents. tocris.comnih.gov The discovery of Nek2 inhibitors has been pursued through various chemical scaffolds, including aminopyridines and spirocyclic compounds. nih.govnsf.govle.ac.uk These studies help define the structure-activity relationships (SAR) required for potent and selective inhibition. While the this compound scaffold represents a potential component for kinase inhibitor design, specific research detailing its direct application and the resulting SAR for Nek2 inhibition is an area for future investigation.

The development of novel antineoplastic (anticancer) agents is a cornerstone of medicinal chemistry. Substituted anilines are integral to the synthesis of a wide array of compounds evaluated for their anticancer activity. nih.govmdpi.com These agents can act through various mechanisms, including the inhibition of key enzymes like kinases or tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com The unique electronic and steric properties of this compound make it a candidate for incorporation into new generations of antineoplastic drugs.

Indolizine (B1195054), a nitrogen-containing heterocyclic compound, is considered a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer properties. researchgate.net Research has focused on synthesizing novel indolizine derivatives and evaluating their ability to induce apoptosis in cancer cells.

A study investigating a series of pyrrolizine and indolizine derivatives identified a difluoro-substituted indolizine compound (6o ) as a particularly potent antiproliferative agent. nih.gov This compound exhibited significant cytotoxic activity against several human cancer cell lines, as detailed in the table below.

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HePG2 | Liver | 6.02 |

| HCT-116 | Colon | 5.84 |

| MCF-7 | Breast | 8.89 |

Further investigation revealed that this difluoro-indolizine derivative was also a potent inhibitor of key enzymes involved in cell cycle progression and signaling. It displayed strong inhibitory activity against Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR), with IC₅₀ values of 118 nM and 62 nM, respectively. nih.gov The ability of such compounds to inhibit critical cellular proliferation pathways and induce apoptosis underscores the potential of scaffolds derived from fluorinated anilines in the development of effective antineoplastic agents. researchgate.netnih.govnih.gov

Development of Antineoplastic Agents

Modulators of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) and Stimulator of Interferon Genes (STING) Pathways

The cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response. A key negative regulator of this pathway is Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), which hydrolyzes the STING agonist 2'3'-cGAMP. Inhibition of ENPP1 can therefore enhance STING-mediated anti-tumor immunity, making it a promising target in cancer immunotherapy. tdcommons.org

Small-molecule ENPP1 inhibitors are being actively developed to prevent the degradation of cGAMP and boost the immune response against cancer. tdcommons.org The development of orally bioavailable ENPP1 inhibitors is a significant area of research. While specific examples detailing the direct use of this compound in the synthesis of ENPP1 inhibitors are not prevalent in publicly accessible literature, substituted anilines are common structural motifs in kinase and phosphodiesterase inhibitors. The fluorine and methoxy substituents on the aniline ring can be used to modulate properties such as cell permeability, metabolic stability, and target binding affinity, making it a potentially valuable scaffold for the synthesis of novel STING pathway modulators.

Ligand Design for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. epo.org The design of selective ligands for these receptors is a cornerstone of drug discovery. Fluorinated aromatic compounds are frequently incorporated into ligand structures to enhance binding affinity, selectivity, and pharmacokinetic properties.

The prostaglandin (B15479496) E2 (PGE2) receptor EP1, a member of the GPCR family, is implicated in various physiological processes, including inflammation and pain. youtube.com Antagonists of the EP1 receptor are therefore of interest as potential therapeutic agents. The development of selective EP1 antagonists is an active area of research, with a focus on identifying molecules that can effectively block the receptor without interacting with other EP receptor subtypes (EP2, EP3, EP4).

While direct synthesis of EP1 antagonists using this compound is not explicitly detailed in available studies, the structural features of this aniline make it a relevant building block. The difluoro-methoxy-phenyl moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR) in the pursuit of potent and selective EP1 receptor antagonists. The fluorine atoms can influence molecular conformation and form key interactions within the receptor's binding pocket, potentially enhancing both potency and selectivity.

Development of Biologically Active Molecules and Biochemical Probes

This compound is utilized as a versatile chemical intermediate in the synthesis of more complex molecules with potential biological activity. It is commercially available as a biochemical for research purposes, indicating its role as a starting material for creating novel compounds for biological assays and proteomics research. google.com

Fluorinated building blocks are of high value in medicinal chemistry. The introduction of fluorine can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions.

A prominent example of a complex biologically active molecule containing a related structural motif is the kinase inhibitor Cabozantinib, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This compound is used in cancer therapy and highlights the importance of substituted anilines in the framework of potent enzyme inhibitors. Although not a direct derivative, its structure illustrates how aniline-based scaffolds are central to the design of targeted therapeutics.

Materials Science Applications

In the field of materials science, fluorinated organic compounds are explored for their unique electronic and physical properties. These properties make them suitable for applications in advanced materials, such as liquid crystals and organic electronics. Supplier information indicates that this compound is "used in conjunction with thermal energy," which suggests its potential use as a precursor or additive in the synthesis of polymers or other materials that require thermal processing.

The incorporation of fluorine atoms into organic molecules can significantly impact their intermolecular interactions, thermal stability, and electronic characteristics. These modifications are particularly relevant in the development of materials for organic light-emitting diodes (OLEDs), where fine-tuning of the electronic properties of emitter and transport layers is crucial for device performance. Aniline derivatives, in general, are used as building blocks for hole-transport materials and emitters in OLEDs. The specific substitution pattern of this compound could be exploited to create materials with tailored energy levels and enhanced stability.

Application in Fluorescent Dye Synthesis

Substituted anilines are fundamental precursors in the synthesis of a wide variety of dyes, including the vast class of azo dyes. The synthesis typically involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline.

The amino group of this compound can be converted into a diazonium salt under acidic conditions with sodium nitrite. This diazonium salt can then act as an electrophile in a coupling reaction. The electronic properties of the resulting dye, such as its color (absorption maximum) and fluorescence, would be influenced by the difluoro and methoxy substituents on the phenyl ring. These groups can modulate the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby tuning the dye's photophysical properties. This makes this compound a valuable starting material for creating novel dyes for applications in textiles, imaging, and as functional chromophores.

Table 1: Potential Azo Dye Synthesis from this compound

| Diazonium Component | Coupling Component | Potential Dye Structure |

|---|---|---|

| Diazotized this compound | Phenol | A phenylazo-phenol derivative |

| Diazotized this compound | N,N-Dimethylaniline | A substituted azobenzene (B91143) derivative |

Development of Agrochemicals

Substituted anilines are key intermediates in the synthesis of many pesticides, including herbicides, insecticides, and fungicides. The presence of fluorine atoms in agrochemical candidates often enhances their biological efficacy and metabolic stability.

Patents describe synergistic herbicidal compositions containing the active ingredient 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. This complex molecule features a substituted methoxyphenyl ring that is structurally very similar to this compound, suggesting that a related difluoro-methoxyphenyl precursor is a key component in its synthesis. The development of this class of pyridine-based herbicides highlights the importance of fluorinated aniline derivatives in creating next-generation crop protection agents. The specific arrangement of substituents is critical for the molecule's ability to interact with its biological target in the weed species.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2'3'-cGAMP |

| Cabozantinib (N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) |

| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |

| Sodium nitrite |

| Phenol |

| N,N-Dimethylaniline |

Structure Activity Relationship Sar Studies of 3,5 Difluoro 4 Methoxyaniline Analogues

Influence of Fluorine Substitution Pattern on Molecular Properties and Reactivity

The substitution of hydrogen with fluorine atoms on an aromatic ring significantly alters the molecule's properties. nih.gov Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect, which can enhance molecular stability and alter reaction rates. nih.gov In the case of 3,5-Difluoro-4-methoxyaniline, the two fluorine atoms are positioned meta to the amino group. This placement has a profound impact on the electronic environment of the aniline (B41778) ring.

The primary effects of the 3,5-difluoro substitution pattern are:

Reduced Basicity: The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen atom of the amino group. quora.com This reduction in electron availability makes the lone pair on the nitrogen less available to accept a proton, thereby lowering the basicity (pKa) of the aniline compared to its non-fluorinated counterpart. researchgate.netresearchgate.net

Modified Ring Reactivity: The electron-withdrawing fluorines deactivate the aromatic ring towards electrophilic substitution. However, they also make the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many derivatives.

A study on the pulsed plasma polymerization of 3-fluoroaniline (B1664137) showed that the substitution of the aniline ring in the meta position by a fluorine atom results in a more linear polymer structure. researchgate.net While this is a different context, it highlights how fluorine's position influences the resulting molecular architecture.

Role of the Methoxy (B1213986) Group in Binding Affinity and Selectivity

The methoxy group (-OCH₃) at the para-position is a common feature in many biologically active molecules and approved drugs. nih.gov Its influence stems from a combination of electronic and steric effects, which can be crucial for a molecule's binding affinity to a biological target and its selectivity.

Key contributions of the methoxy group include:

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This capability is vital for forming specific interactions within a protein's binding pocket, which can significantly enhance binding affinity and selectivity.

Physicochemical and ADME Properties: The methoxy group can influence a molecule's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, which are critical for its development as a potential therapeutic agent. nih.gov

In studies of related compounds, the methoxy substitution has been shown to have a significant effect on inhibitory activity and selectivity. nih.gov For example, in a series of pyrrolopyrimidine inhibitors, the activity of 3-methoxy aniline derivatives was a key part of the structure-activity relationship study. researchgate.net

| Compound Feature | Influence on Molecular Interaction | Primary Effect |

|---|---|---|

| Methoxy Group (-OCH₃) | Binding Affinity & Selectivity | Acts as a hydrogen bond acceptor; modulates ring electronics. |

| Oxygen Atom | Hydrogen Bonding | Forms specific, directional interactions in binding pockets. |

| Methyl Group | Steric Fit & Lipophilicity | Influences conformational preference and hydrophobic interactions. |

Exploration of Substituent Effects on Lipophilicity and Cellular Permeability

Fluorine Substituents: The replacement of hydrogen with fluorine generally increases a molecule's lipophilicity. This is because fluorine is more hydrophobic than hydrogen. Therefore, the two fluorine atoms in this compound significantly increase its logP value compared to 4-methoxyaniline.

The combination of these effects results in a molecule with a specific lipophilicity profile that governs its cellular permeability. A balance is necessary; while increased lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and faster metabolic clearance. acs.org The interplay between the electron-withdrawing fluorines and the electron-donating methoxy group creates a unique balance of properties that influences not only lipophilicity but also the efficiency with which the compound achieves passive membrane permeability. acs.org

| Substituent | General Effect on Lipophilicity (logP) | Impact on Cellular Permeability |

|---|---|---|

| Fluorine (-F) | Increase | Generally enhances permeability, but can be complex. |

| Methoxy (-OCH₃) | Moderate Increase | Balances hydrophobic and polar characteristics. |

| Hydroxyl (-OH) | Decrease | Reduces permeability due to strong hydrogen bonding with water. |

| Trifluoromethyl (-CF₃) | Significant Increase | Strongly enhances permeability due to high lipophilicity. |

Comparative Analysis with Structurally Similar Compounds

The properties of 2,6-Difluoro-4-methoxyaniline provide a stark contrast to its 3,5-difluoro isomer. nih.govsigmaaldrich.com With the fluorine atoms positioned ortho to the amino group, both steric and electronic effects are different:

Steric Hindrance: The fluorine atoms in the 2 and 6 positions are adjacent to the amino group, creating significant steric bulk. This can hinder the amino group's ability to participate in reactions or form interactions with a binding site.

Electronic Effects: The inductive electron-withdrawing effect of the ortho fluorines on the amino group is more pronounced than that of the meta fluorines, leading to an even greater reduction in basicity.

Intramolecular Hydrogen Bonding: There is a possibility of intramolecular hydrogen bonding between the N-H of the amino group and the adjacent fluorine atoms, which can influence the conformation and reactivity of the molecule.

These differences mean that 2,6-Difluoro-4-methoxyaniline, while having the same molecular formula, will exhibit distinct chemical reactivity, binding capabilities, and metabolic stability compared to this compound. chemicalbook.com

Replacing the fluorine atoms with chlorine atoms (to form 3,5-Dichloro-4-methoxyaniline) would introduce another set of property changes. The key differences between fluorine and chlorine as substituents are:

Size (Van der Waals Radius): Chlorine is significantly larger than fluorine. This increased steric bulk can alter how the molecule fits into a binding pocket.

Electronegativity: Fluorine is more electronegative than chlorine. While both are electron-withdrawing, the electronic perturbation caused by fluorine is stronger.

Bond Strength: The C-F bond is stronger than the C-Cl bond. This often makes fluorinated compounds more metabolically stable than their chlorinated counterparts. For instance, a study on the degradation of 3,4-difluoroaniline (B56902) and 3,4-dichloroaniline (B118046) by Pseudomonas fluorescens demonstrated differences in their breakdown pathways and rates, highlighting the impact of the halogen identity. researchgate.net

Therefore, a difluoro analogue is not simply interchangeable with a dichloro analogue, as these fundamental atomic differences can lead to significant variations in biological activity and metabolic fate. researchgate.net

Modifying the methoxy group can further fine-tune the molecule's properties.

Hydroxyl (-OH): Replacing the methoxy with a hydroxyl group (to form 3,5-Difluoro-4-hydroxyaniline) introduces a hydrogen bond donor and a weakly acidic proton. This would drastically increase polarity and reduce lipophilicity, altering solubility and membrane permeability.

Ethoxy (-OCH₂CH₃): Extending the alkyl chain to an ethoxy group would increase lipophilicity and steric bulk, which could enhance or disrupt binding depending on the topology of the target site.

Trifluoromethoxy (-OCF₃): Replacing the methyl hydrogens with fluorine creates a trifluoromethoxy group. Unlike the electron-donating methoxy group, the -OCF₃ group is strongly electron-withdrawing and highly lipophilic. This would fundamentally alter the electronic properties of the aniline ring and significantly change its interaction profile. A patent for preparing 2,6-dibromo-4-trifluoromethoxyaniline demonstrates the use of this functional group in building complex molecules for agrochemicals. google.com

Future Research Directions and Translational Potential

Expanding Synthetic Methodologies for Novel Derivatives and Scaffolds

The future development of 3,5-Difluoro-4-methoxyaniline as a valuable building block hinges on the expansion of synthetic routes to create a diverse library of derivatives. The primary amine group and the activated aromatic ring offer multiple sites for chemical modification.

One promising direction is the synthesis of 1,3,5-triazine derivatives . The reaction of anilines with cyanuric chloride is a well-established and cost-effective method for creating mono-, di-, and trisubstituted triazines. nih.govresearchgate.net This sequential, temperature-controlled nucleophilic substitution allows for the precise construction of complex molecules. nih.gov By reacting this compound with cyanuric chloride, and subsequently with other nucleophiles (such as other amines, thiols, or alcohols), a vast array of novel scaffolds can be generated. nih.govresearchgate.net These triazine-based compounds are of significant interest in medicinal chemistry for their potential as kinase inhibitors and anti-inflammatory agents. nih.gov

Another key area for expansion is the direct C-H functionalization of the aniline (B41778) ring. Modern catalytic methods, such as palladium-catalyzed C-H olefination, allow for the introduction of new functional groups at specific positions on the aromatic ring without the need for pre-functionalized starting materials. acs.org Applying these advanced techniques to this compound could yield novel derivatives that would be difficult to access through traditional methods. Furthermore, derivatization of the primary amine group itself, through reactions like N-alkylation, acylation, or condensation, can produce a wide range of functionalized molecules for various applications. nih.govsemanticscholar.org

| Synthetic Approach | Reagents/Catalysts | Potential Derivative Scaffold | Significance |

| Triazine Synthesis | Cyanuric Chloride, various nucleophiles | Trisubstituted 1,3,5-triazines | Access to scaffolds with known biological activity (e.g., kinase inhibition). nih.gov |

| C-H Olefination | Palladium catalysts, S,O-ligands | para-Olefinated anilines | Efficient construction of complex molecules from a simple core. acs.org |

| Amine Derivatization | Acyl chlorides, alkyl halides, aldehydes | Amides, secondary/tertiary amines, imines | Fundamental transformations to build diverse molecular libraries. nih.gov |

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can predict the properties of hypothetical molecules, guiding synthetic efforts toward compounds with the highest potential.

Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound and its derivatives. chemrxiv.orgnih.gov By calculating parameters like bond lengths, bond angles, frontier molecular orbital (HOMO/LUMO) energies, and dipole moments, researchers can gain insights into a molecule's reactivity and stability. chemrxiv.orgmdpi.com For instance, DFT studies on other fluorinated anilines have been used to predict their nonlinear optical (NLO) properties and to understand how substituents alter charge distribution and electronic characteristics. chemrxiv.orgresearchgate.net Such studies on novel this compound derivatives could predict their suitability for applications in materials science or their interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are invaluable in drug discovery for predicting the biological activity of compounds. imist.ma By establishing a mathematical relationship between the chemical structure and activity of a series of derivatives, QSAR can identify the key molecular features responsible for a desired therapeutic effect. nih.gov For this compound, QSAR models could be built using a library of synthesized triazine or other derivatives to predict their potential as, for example, anti-malarial or anti-cancer agents, thereby prioritizing the synthesis of the most promising candidates. imist.ma

Broadening Therapeutic Applications in Emerging Disease Areas

The incorporation of fluorine atoms and methoxy (B1213986) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.govnih.gov The 3,5-difluoro-4-methoxy substitution pattern, therefore, makes this aniline a highly attractive starting point for drug discovery programs.

While direct therapeutic applications of this compound are not yet established, its derivatives could be explored in several emerging disease areas. The trifluoromethoxy group (OCF3), a close structural relative, is found in approved drugs for amyotrophic lateral sclerosis (Riluzole), cancer (Sonidegib), and tuberculosis (Delamanid, Pretomanid), highlighting the therapeutic potential of such fluorinated motifs. nih.gov

Future research could focus on synthesizing derivatives of this compound for screening against a range of biological targets. For example, quinoline (B57606) derivatives, which can be synthesized from anilines, have been investigated as potential inhibitors for proteins involved in SARS-CoV-2. nih.gov Computational screening and subsequent synthesis of quinolines derived from this compound could identify novel antiviral candidates. nih.gov Similarly, its use in generating libraries of compounds for screening against kinases, proteases, or G-protein coupled receptors could uncover new leads for oncology, inflammatory diseases, and metabolic disorders.

Exploration in Advanced Materials and Nanoscience

The unique electronic properties conferred by fluorine substitution suggest that this compound and its derivatives could find applications in the field of advanced materials and nanoscience. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique electrical properties. nih.govrsc.org

A particularly promising area is in organic optoelectronics. Recently, hole-transporting materials (HTMs) for perovskite solar cells have been developed using fluorinated aniline units linked to a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core. mdpi.com The fluorination was shown to lower the HOMO energy levels, leading to better energy-level alignment and improved device performance. mdpi.com this compound could serve as a novel building block for such HTMs, potentially offering synergistic effects from its specific substitution pattern to enhance the efficiency and stability of solar cells and light-emitting diodes (PeLEDs). mdpi.com

Furthermore, the incorporation of this compound into polymer backbones could lead to new fluorinated polymers with tailored properties. man.ac.uk These materials could be explored for applications ranging from recyclable, high-performance plastics to smart materials with stimuli-responsive characteristics for biomedical devices or sensors. nih.gov The ability of fluorine to induce superwetting properties could also be exploited to create superhydrophobic or superhydrophilic surfaces. nih.gov

常见问题